AGI-41998

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

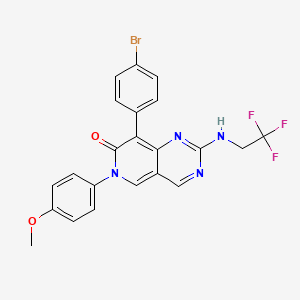

C22H16BrF3N4O2 |

|---|---|

Molecular Weight |

505.3 g/mol |

IUPAC Name |

8-(4-bromophenyl)-6-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H16BrF3N4O2/c1-32-17-8-6-16(7-9-17)30-11-14-10-27-21(28-12-22(24,25)26)29-19(14)18(20(30)31)13-2-4-15(23)5-3-13/h2-11H,12H2,1H3,(H,28,29) |

InChI Key |

QHXQQFITXAUNPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C3C=NC(=NC3=C(C2=O)C4=CC=C(C=C4)Br)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to AGI-41998 and its Role in S-adenosyl Methionine Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-41998 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosyl methionine (SAM). As the primary methyl donor in the cell, SAM is integral to a vast array of cellular processes, including epigenetic regulation through DNA and histone methylation, as well as protein and lipid metabolism. Dysregulation of SAM levels is implicated in various diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on SAM-dependent pathways. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting MAT2A and SAM metabolism.

Introduction to S-adenosyl Methionine (SAM) and MAT2A

S-adenosyl methionine is a universal methyl donor synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). In mammals, two genes, MAT1A and MAT2A, encode the catalytic subunits of MAT.[1] MAT1A is primarily expressed in the liver, while MAT2A is widely expressed in extrahepatic tissues and is the predominant form in cancer cells.[1] MAT2A is the rate-limiting enzyme in the methionine cycle, making it a critical node for regulating cellular SAM levels.[2] SAM, in turn, is a crucial substrate for all methyltransferase enzymes, which are responsible for the methylation of DNA, RNA, histones, and other proteins, thereby influencing gene expression and cellular function.[3][4]

In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on the MAT2A pathway.[5] This creates a synthetic lethal vulnerability, where the inhibition of MAT2A is selectively toxic to cancer cells with MTAP deletion.[6] This has positioned MAT2A as a promising therapeutic target for a significant subset of human cancers.[5]

This compound: A Potent and Brain-Penetrant MAT2A Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of MAT2A.[7][8] It was developed to target the synthetic lethal relationship between MAT2A and MTAP deletion in cancer.[9] A key feature of this compound is its ability to penetrate the blood-brain barrier, opening up possibilities for treating central nervous system (CNS) malignancies and exploring the role of SAM regulation in neurological disorders.[7][8]

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A.[5] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that reduces its catalytic activity. This leads to a decrease in the intracellular concentration of SAM. The reduction in SAM levels has profound downstream effects, most notably the inhibition of methyltransferase activity, including that of Protein Arginine Methyltransferase 5 (PRMT5).[3][5] PRMT5 is a key enzyme involved in various cellular processes, including RNA splicing and signal transduction, and its activity is dependent on SAM.[3][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (MAT2A) | HCT-116 (MTAP-null) | 22 nM | [7] |

| IC50 (SAM) | HCT-116 (MTAP-null) | 34 nM | [7] |

| GI50 | HCT-116 (MTAP-null) | 66 nM | [7] |

| GI50 | HCT-116 (MTAPwt) | 1.65 µM | [7] |

Table 1: In Vitro Potency of this compound

| Parameter | Model | Dosage | Effect | Reference |

| Tumor SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg (p.o., single dose) | EAUC50 of 9680 h·ng/mL | [7] |

| Brain SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg (p.o., single dose) | EAUC50 of 26400 h·ng/mL | [7] |

| Tumor Growth Inhibition | KP4 Xenograft | 30-60 mg/kg (p.o., once daily for 13 days) | Significant inhibition at 60 mg/kg | [7] |

| Tumor SAM Level | KP4 Xenograft | 60 mg/kg | ~80% decrease | [7] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This protocol is based on a general colorimetric assay for MAT2A activity, which measures the production of inorganic phosphate, a byproduct of the SAM synthesis reaction.

Materials:

-

Recombinant human MAT2A enzyme

-

This compound (or other test inhibitor)

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 0.05% Brij-35)

-

Colorimetric Phosphate Assay Kit (e.g., PiColorLock™)

-

384-well assay plates

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from low nM to high µM.

-

Add 100 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of MAT2A enzyme (final concentration ~20 µg/mL) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATP and L-Methionine (final concentrations of 100 µM each).

-

Incubate the reaction for 30 minutes at room temperature.

-

Stop the reaction and detect the generated phosphate by adding 20 µL of the phosphate assay kit substrate to each well.

-

Incubate for 30 minutes at room temperature.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the effect of this compound on the viability and proliferation of HCT-116 cells.

Materials:

-

HCT-116 cells (both MTAP-null and MTAPwt)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for the desired period (e.g., 4 days).[7]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[13][14]

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and treating an HCT-116 xenograft mouse model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

HCT-116 cells (MTAP-null)

-

Matrigel (or similar basement membrane matrix)

-

This compound

-

Vehicle for oral administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[7]

-

Calipers for tumor measurement

Procedure:

-

Harvest HCT-116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.[1][15]

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[16][17]

-

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

-

Prepare the this compound formulation for oral gavage at the desired concentration (e.g., 30-60 mg/kg).[7]

-

Administer this compound or vehicle to the respective groups once daily via oral gavage.[7]

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring SAM levels.[7]

Signaling Pathways and Experimental Workflows

The Methionine Cycle and this compound Inhibition

Caption: this compound inhibits MAT2A, blocking SAM synthesis.

Synthetic Lethality in MTAP-Deleted Cancers

Caption: this compound exploits MTAP-deletion synthetic lethality.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound efficacy in a xenograft model.

Downstream Effects of MAT2A Inhibition

The reduction of intracellular SAM levels by this compound has significant consequences for various cellular processes that are dependent on methylation.

Impact on Histone Methylation

Histone methylation is a key epigenetic modification that regulates gene expression.[18] The methylation of specific lysine and arginine residues on histone tails can either activate or repress transcription.[18] The enzymes responsible for histone methylation, histone methyltransferases (HMTs), utilize SAM as their methyl donor.[19] By depleting the SAM pool, this compound can lead to a global reduction in histone methylation, altering the epigenetic landscape and potentially reactivating silenced tumor suppressor genes or repressing the expression of oncogenes.[20][21]

Regulation of PRMT5 and RNA Splicing

As previously mentioned, PRMT5 activity is highly sensitive to SAM levels.[3] Inhibition of MAT2A and the subsequent decrease in SAM lead to reduced PRMT5 activity.[4] PRMT5 is known to methylate components of the spliceosome, and its inhibition can lead to defects in pre-mRNA splicing.[4] This can result in the production of non-functional proteins or the degradation of improperly spliced transcripts, contributing to the anti-proliferative effects of MAT2A inhibitors in cancer cells.[6]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers due to its potent and selective inhibition of MAT2A. Its ability to cross the blood-brain barrier further expands its potential clinical applications. The intricate interplay between MAT2A, SAM, and downstream methylation events highlights the importance of understanding the metabolic vulnerabilities of cancer cells.

Future research should focus on further elucidating the complex downstream effects of MAT2A inhibition, including a more detailed characterization of the changes in the methylome and transcriptome. Combination therapies, pairing MAT2A inhibitors with other agents that target related pathways, may offer synergistic anti-tumor effects and should be explored.[6] The development of biomarkers to identify patients most likely to respond to MAT2A inhibition will be crucial for the successful clinical translation of this compound and other drugs in this class.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Arginine Methyltransferase 5 in T lymphocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AGI-43192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Taming PRMT5–Adaptor Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Histone methylation - Wikipedia [en.wikipedia.org]

- 19. Role of histone methylation and demethylation in adipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitors of DNA Methylation, Histone Deacetylation, and Histone Demethylation: A Perfect Combination for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

AGI-41998: A Targeted Approach for MTAP-Deleted Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1] This co-deletion with the tumor suppressor gene CDKN2A leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the protein arginine methyltransferase 5 (PRMT5). This creates a dependency on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), the universal methyl donor. AGI-41998 is a potent and orally active inhibitor of MAT2A that has shown significant preclinical activity in MTAP-deleted cancer models by exploiting this synthetic lethal relationship.[2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to the study of this compound in MTAP-deleted cancers.

Introduction: The Synthetic Lethality of MAT2A Inhibition in MTAP-Deleted Cancers

The concept of synthetic lethality, where the loss of two genes is lethal to a cell while the loss of either one alone is not, provides a powerful strategy for targeted cancer therapy. In cancers with a homozygous deletion of the MTAP gene, the accumulation of its substrate, 5'-methylthioadenosine (MTA), leads to a state of heightened sensitivity to the inhibition of MAT2A.[3]

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a critical molecule involved in numerous cellular processes, including methylation reactions catalyzed by methyltransferases like PRMT5. In MTAP-deleted cells, the elevated MTA levels already partially inhibit PRMT5. Further reduction of SAM levels through the inhibition of MAT2A by compounds such as this compound leads to a critical decrease in PRMT5 activity, ultimately resulting in cancer cell death.[4][5] This selective vulnerability makes MAT2A an attractive therapeutic target in this specific cancer patient population.

This compound: A Potent and Brain-Penetrant MAT2A Inhibitor

This compound is a small molecule inhibitor of MAT2A that has demonstrated potent and selective activity against MTAP-deleted cancer cells.[2] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, opening up potential therapeutic avenues for central nervous system (CNS) malignancies with MTAP deletions.[1][2]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of MAT2A. This leads to a reduction in the intracellular levels of SAM. In the context of MTAP-deleted cancer cells, this SAM depletion synergizes with the pre-existing partial inhibition of PRMT5 by MTA, leading to a significant disruption of essential cellular processes and ultimately, apoptosis.

Caption: Signaling pathway of this compound in MTAP-deleted cancer.

Preclinical Data

This compound has undergone preclinical evaluation in various MTAP-deleted cancer models, demonstrating significant anti-tumor activity both in vitro and in vivo.

In Vitro Efficacy

The inhibitory activity of this compound has been quantified in cell-based assays, showcasing its potency and selectivity for MTAP-deleted cells.

| Cell Line | Genotype | Assay Type | Endpoint | Value | Citation |

| HCT-116 | MTAP-null | MAT2A Inhibition | IC50 | 22 nM | [2] |

| HCT-116 | MTAP-null | SAM Reduction | IC50 | 34 nM | [2] |

| HCT-116 | MTAP-null | Growth Inhibition | GI50 (4 days) | 66 nM | [2][6] |

| HCT-116 | MTAP-WT | Growth Inhibition | GI50 (4 days) | 1.65 µM | [2][6] |

In Vivo Efficacy

Xenograft models have been instrumental in demonstrating the anti-tumor effects of this compound in a whole-organism setting.

| Animal Model | Cancer Type | Dosing Regimen | Duration | Key Findings | Citation |

| Mice with HCT-116 xenografts (MTAP-deficient) | Colon Cancer | 10 mg/kg, p.o., single dose | Single dose | Reduced tumor and brain SAM levels | [2][6] |

| KP4 xenograft mice | Pancreatic Cancer | 30-60 mg/kg, p.o., once daily | 13 days | Significant tumor growth inhibition at 60 mg/kg; ~80% reduction in tumor SAM levels; no significant weight loss | [2][6] |

Pharmacokinetics

Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Species | Dose | Route | Parameter | Value | Citation |

| Mice (bearing HCT-116 tumors) | 10 mg/kg | p.o. | Tumor SAM EAUC50 | 9680 h·ng/mL | [2][6] |

| Mice (bearing HCT-116 tumors) | 10 mg/kg | p.o. | Brain SAM EAUC50 | 26400 h·ng/mL | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture

-

Cell Lines: HCT-116 (MTAP-null and MTAP-WT) and KP4 human cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

This protocol is a standard procedure for determining the effect of a compound on cell proliferation.

Caption: A typical workflow for a cell viability assay.

-

Cell Seeding: Plate cells in 96-well microplates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 4 days at 37°C.

-

Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan Formation: Incubate for 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Caption: General workflow for in vivo xenograft studies.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-116 or KP4 cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the specified doses (e.g., 30 or 60 mg/kg) once daily. The control group receives the vehicle solution.

-

Efficacy Evaluation: Continue treatment for the specified duration and monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to measure pharmacodynamic markers such as SAM levels to confirm target engagement.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers. Its potent and selective inhibition of MAT2A, coupled with its ability to penetrate the central nervous system, warrants further investigation. The preclinical data strongly support the synthetic lethal approach of targeting MAT2A in this genetically defined patient population. Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with MTAP-deleted solid tumors and CNS malignancies. Combination strategies with other anti-cancer agents could also be explored to enhance therapeutic benefit and overcome potential resistance mechanisms.

References

- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. annualreviews.org [annualreviews.org]

- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.syr.edu [search.syr.edu]

- 6. medchemexpress.com [medchemexpress.com]

AGI-41998: A Technical Guide for Studying the Methionine Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-41998 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme in the methionine cycle, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe to study the methionine cycle, particularly in the context of oncology.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of MAT2A. This inhibition leads to a reduction in the intracellular levels of SAM.[1] In the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, this reduction of SAM has significant consequences. MTAP-deleted cancer cells have an impaired methionine salvage pathway, leading to an accumulation of methylthioadenosine (MTA). MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cancer cells highly dependent on SAM for the remaining PRMT5 activity. By depleting the SAM pool, this compound further inhibits PRMT5, leading to synthetic lethality in MTAP-deleted tumors.[3][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (MAT2A) | HCT-116 | MTAP-null | 22 nM | [1] |

| IC50 (SAM) | HCT-116 | MTAP-null | 34 nM | [1] |

| GI50 | HCT-116 | MTAP-null | 66 nM | [1] |

| GI50 | HCT-116 | MTAP WT | 1.65 µM | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Tumor SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg, p.o., single dose | EAUC50 of 9680 h·ng/mL | [1] |

| Brain SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg, p.o., single dose | EAUC50 of 26400 h·ng/mL | [1] |

| Tumor Growth Inhibition | KP4 Xenograft | 30-60 mg/kg, p.o., once daily for 13 days | Significant inhibition at 60 mg/kg | [1] |

| Tumor SAM Level Decrease | KP4 Xenograft | 60 mg/kg, p.o., once daily for 13 days | Approximately 80% decrease | [1] |

Signaling Pathways and Experimental Workflows

The Methionine Cycle and this compound's Point of Intervention

The following diagram illustrates the core methionine cycle and highlights the inhibitory action of this compound on MAT2A.

Caption: Inhibition of MAT2A by this compound blocks SAM synthesis.

Synthetic Lethality in MTAP-Deleted Cancers

This diagram outlines the synthetic lethal interaction between MAT2A inhibition by this compound and MTAP deletion, leading to cancer cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGI-41998 in In Vitro Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AGI-41998 is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells.[3][4] In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A, cells accumulate high levels of methylthioadenosine (MTA).[3][4] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This makes MTAP-deleted cancer cells uniquely vulnerable to further suppression of PRMT5 activity through the inhibition of MAT2A by this compound, a concept known as synthetic lethality.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on MTAP-deleted cancer cell lines such as HCT-116.

Data Presentation

The following table summarizes the quantitative data for this compound in relevant in vitro and in vivo models.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (MAT2A Inhibition) | HCT-116 (MTAP-null) | 22 nM | [1] |

| IC50 (SAM Inhibition) | HCT-116 (MTAP-null) | 34 nM | [1] |

| GI50 (Cell Proliferation, 4 days) | HCT-116 (MTAP-null) | 66 nM | [1] |

| GI50 (Cell Proliferation, 4 days) | HCT-116 (MTAP-wildtype) | 1.65 µM | [1] |

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in MTAP-deleted cancer cells.

Caption: Mechanism of this compound in MTAP-deleted cancers.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.05 mg of this compound (MW: 505.3 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Culture and Maintenance

Materials:

-

HCT-116 MTAP-null and MTAP-wildtype human colorectal carcinoma cells

-

Appropriate cell culture medium (e.g., McCoy's 5A Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture HCT-116 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability (MTT) Assay

This protocol is to determine the effect of this compound on cell proliferation and viability.

Caption: Workflow for MTT Cell Viability Assay.

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium and vehicle (DMSO) as controls.

-

Incubate the plate for 72-96 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of PRMT5 Pathway

This protocol is to assess the impact of this compound on the MAT2A-PRMT5 signaling pathway.

Procedure:

-

Seed HCT-116 MTAP-null cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 48-72 hours.

-

Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-MAT2A

-

Rabbit anti-PRMT5

-

Rabbit anti-SDMA (Symmetric Di-Methyl Arginine)

-

Rabbit anti-H4R3me2s (Symmetric Di-Methyl Histone H4 at Arginine 3)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Intracellular SAM Level Measurement by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular S-adenosylmethionine.

Caption: Workflow for intracellular SAM measurement.

Procedure:

-

Seed HCT-116 MTAP-null cells in 6-well plates and treat with this compound as described for Western Blot analysis.

-

Harvest the cells by trypsinization and count them to ensure equal cell numbers for each sample.

-

Quench metabolic activity by rapidly washing the cell pellet with ice-cold saline or PBS.

-

Extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Vortex the samples and incubate at -20°C for at least 30 minutes.

-

Centrifuge the samples at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18) and operating in positive ion mode.

-

Quantify SAM levels by comparing the peak areas to a standard curve of known SAM concentrations.

Troubleshooting

-

Low Cell Viability in Control Wells: Check for contamination, ensure proper cell handling techniques, and verify the quality of the cell culture reagents.

-

Inconsistent Western Blot Results: Ensure complete protein transfer, use fresh buffers, optimize antibody concentrations, and include appropriate loading controls.

-

High Variability in SAM Measurements: Ensure rapid and complete quenching of metabolism, be precise in cell counting and solvent volumes, and use an internal standard during LC-MS/MS analysis.

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in MTAP-deleted cancers. The protocols outlined in these application notes provide a framework for studying the in vitro effects of this compound on cell viability, signaling pathways, and metabolite levels. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in oncology and drug development.

References

- 1. annualreviews.org [annualreviews.org]

- 2. ideayabio.com [ideayabio.com]

- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AGI-41998 in HCT-116 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-41998 is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for cellular processes. In cancer cells, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is often co-deleted with the tumor suppressor CDKN2A, there is a heightened dependence on the MAT2A pathway for survival. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target. This compound has demonstrated significant anti-proliferative effects in cancer cell lines, including the human colorectal carcinoma cell line HCT-116, especially in MTAP-null models.

These application notes provide detailed protocols for utilizing this compound to study its effects on HCT-116 cells, including assessing cell viability, apoptosis, and target engagement.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in HCT-116 cell lines.

Table 1: In Vitro Inhibitory Activity of this compound in HCT-116 Cells [1]

| Cell Line Variant | Parameter | Value |

| HCT-116 (MTAP-null) | MAT2A IC50 | 22 nM |

| HCT-116 (MTAP-null) | SAM IC50 | 34 nM |

| HCT-116 (MTAP-null) | GI50 (4 days) | 66 nM |

| HCT-116 (MTAPwt) | GI50 (4 days) | 1.65 µM |

Signaling Pathway

This compound targets the methionine cycle by inhibiting MAT2A. This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is a critical molecule that donates methyl groups for the methylation of various substrates, including DNA, RNA, and proteins (histones). These methylation events are vital for gene expression regulation and cellular proliferation. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) inhibits PRMT5, a key enzyme involved in protein methylation. This makes the cells more sensitive to the reduction in SAM levels caused by MAT2A inhibition, leading to synthetic lethality.

References

Application Note: AGI-41998 for S-Adenosylmethionine (SAM) Level Measurement Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids. The enzyme methionine adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM from methionine and ATP. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. This creates a synthetic lethal relationship where inhibiting MAT2A leads to a significant depletion of intracellular SAM levels and subsequent cancer cell death.

AGI-41998 is a potent, orally active, and brain-penetrant inhibitor of MAT2A.[1][2] It has been shown to effectively reduce intracellular SAM levels, particularly in MTAP-deleted cancer cell lines such as HCT-116.[1] This application note provides a detailed protocol for using this compound to modulate and measure intracellular SAM levels in cultured cells. The protocol is designed for researchers, scientists, and drug development professionals investigating the effects of MAT2A inhibition on cellular metabolism and function.

Principle of the Assay

This protocol describes the treatment of cultured cancer cells with this compound to inhibit MAT2A activity, leading to a dose-dependent decrease in intracellular SAM levels. The SAM levels are then quantified using a commercially available colorimetric SAM assay kit. This assay provides a straightforward and reliable method to assess the pharmacological activity of this compound and its impact on the cellular methylome.

Materials and Reagents

-

This compound (CAS: 2377492-26-5)

-

MTAP-deleted human colorectal carcinoma cell line (e.g., HCT-116 MTAP-/-)

-

Appropriate cell culture medium (e.g., McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

DMSO (for this compound stock solution)

-

Colorimetric S-Adenosyl Methionine (SAM) Assay Kit (e.g., ProFoldin Catalog Number SAM00 or similar)

-

96-well microplates (clear, flat-bottom for colorimetric assay)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Data Presentation

Table 1: this compound Activity in HCT-116 Cancer Cell Lines

| Cell Line | This compound IC50 (MAT2A) | This compound IC50 (SAM) | This compound GI50 |

| HCT-116 MTAP-null | 22 nM[1] | 34 nM[1] | 66 nM[1] |

| HCT-116 MTAP WT | Not specified | Not specified | 1.65 µM[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Effect on Tumor SAM Levels |

| Mice with HCT-116 (MTAP-deficient) tumors | 10 mg/kg, p.o., single dose | EAUC50 of 9680 h·ng/mL[1] |

| KP4 xenograft mice | 30-60 mg/kg, p.o., once daily for 13 days | Decreased by approximately 80%[1] |

Signaling Pathway

Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells.

Experimental Workflow

Caption: Experimental workflow for SAM level measurement.

Experimental Protocols

Cell Culture and Seeding

-

Culture HCT-116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

This compound Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Ensure the final DMSO concentration is less than 0.1% in all wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.

Sample Preparation for SAM Assay

-

After the incubation period, carefully aspirate the medium from each well.

-

Gently wash the cells twice with 100 µL of ice-cold PBS.

-

Lyse the cells according to the protocol provided with the chosen colorimetric SAM assay kit. This typically involves adding a lysis buffer and incubating for a short period.

-

Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate for the SAM measurement.

SAM Measurement (Using a Colorimetric Assay Kit)

-

Follow the manufacturer's instructions for the colorimetric SAM assay kit. This generally involves the following steps:

-

Prepare a standard curve using the provided SAM standard.

-

Add the cell lysates and standards to a new 96-well plate.

-

Add the assay reagents provided in the kit.

-

Incubate the plate for the recommended time to allow for color development.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the SAM concentration in each sample by comparing the absorbance values to the standard curve. Normalize the SAM concentration to the protein concentration of the cell lysate if desired.

Expected Results

Treatment of HCT-116 MTAP-/- cells with this compound is expected to result in a dose-dependent decrease in intracellular SAM levels. The IC50 for SAM reduction in these cells is approximately 34 nM.[1] Significant reduction in SAM levels should be observable at concentrations above 10 nM.

Table 3: Representative Experimental Data

| This compound Conc. (nM) | Absorbance at 450 nm (OD) | Calculated SAM Conc. (µM) | % SAM Reduction |

| 0 (Vehicle) | 0.850 | 10.0 | 0% |

| 10 | 0.680 | 8.0 | 20% |

| 30 | 0.468 | 5.5 | 45% |

| 100 | 0.255 | 3.0 | 70% |

| 300 | 0.128 | 1.5 | 85% |

| 1000 | 0.085 | 1.0 | 90% |

Troubleshooting

-

High background signal: Ensure complete removal of culture medium before cell lysis. Some medium components can interfere with the assay.

-

Low signal: Ensure a sufficient number of cells are seeded and that lysis is efficient.

-

Inconsistent results: Ensure accurate pipetting and consistent incubation times. Perform the assay in triplicate to minimize variability.

Conclusion

This compound is a valuable tool for studying the role of MAT2A and SAM in cancer biology. This application note provides a robust protocol for the treatment of cultured cells with this compound and the subsequent measurement of intracellular SAM levels. This assay can be used to investigate the downstream effects of MAT2A inhibition and to screen for novel therapeutic strategies targeting this pathway.

References

AGI-41998 Experimental Design for Neurobiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-41998 is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] Its primary mechanism of action is the inhibition of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous metabolic pathways in the central nervous system (CNS).[3][4] Given SAM's vital role in DNA methylation, neurotransmitter synthesis, and phospholipid metabolism, this compound presents a valuable tool for investigating the impact of SAM depletion on neuronal function, glial biology, and the pathogenesis of neurological disorders.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in a neurobiology research setting.

Data Presentation

In Vitro Efficacy and Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (MAT2A Inhibition) | HCT-116 (MTAP-null) | 22 nM | [1][2] |

| IC50 (SAM Inhibition) | HCT-116 (MTAP-null) | 34 nM | [1] |

| GI50 (Cell Growth Inhibition) | HCT-116 (MTAP-null) | 66 nM (4-day treatment) | [1] |

| GI50 (Cell Growth Inhibition) | HCT-116 (MTAP WT) | 1.65 µM (4-day treatment) | [1] |

In Vivo Pharmacodynamics of this compound in Mice

| Dosage and Administration | Tissue | Effect | Reference |

| 10 mg/kg, p.o., single dose | Brain | Reduction in S-adenosylmethionine (SAM) levels | [1] |

| 10 mg/kg, p.o., single dose | Tumor (HCT-116) | Reduction in S-adenosylmethionine (SAM) levels | [1] |

| 30-60 mg/kg, p.o., once daily for 13 days | Tumor (KP4 xenograft) | Significant inhibition of tumor growth | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the methionine cycle, leading to a reduction in S-adenosylmethionine (SAM) and subsequent downstream effects on methylation events. In the context of neurobiology, this has significant implications for epigenetic regulation, neurotransmitter metabolism, and myelination.

Caption: this compound inhibits MAT2A, reducing SAM and impacting key neurological processes.

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Neuronal Cultures with this compound

This protocol details the treatment of primary cortical neurons with this compound to assess its effects on neuronal viability and function.

Materials:

-

This compound (stock solution in DMSO)

-

Primary cortical neurons (cultured on poly-D-lysine coated plates)

-

Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)

-

MTT or LDH assay kit for viability assessment

-

Reagents for immunocytochemistry (e.g., antibodies against neuronal markers like MAP2, neurofilament)

-

Reagents for Western blotting

Procedure:

-

Cell Culture: Culture primary cortical neurons according to standard protocols to allow for maturation and network formation.

-

This compound Preparation: Prepare a working stock of this compound in neuronal culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

Treatment:

-

For viability assays, plate neurons in 96-well plates. Once cultures are established, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

Viability Assessment:

-

Perform MTT or LDH assays according to the manufacturer's instructions to determine the effect of this compound on neuronal viability.

-

-

Immunocytochemistry:

-

Culture neurons on coverslips in 24-well plates and treat with this compound.

-

Fix, permeabilize, and stain the neurons with relevant antibodies to visualize neuronal morphology and the expression of specific proteins.

-

-

Western Blotting:

-

Lyse treated neurons and collect protein extracts.

-

Perform Western blotting to quantify changes in protein expression levels related to synaptic function, apoptosis, or other pathways of interest.

-

Caption: Workflow for in vitro this compound treatment of primary neurons.

Protocol 2: Assessment of this compound's Effect on Myelination in a Neuron-Oligodendrocyte Co-culture

This protocol is designed to investigate the role of SAM in myelination by treating co-cultures of neurons and oligodendrocytes with this compound.

Materials:

-

Primary neurons (e.g., from dorsal root ganglia)

-

Oligodendrocyte precursor cells (OPCs)

-

Co-culture medium

-

This compound

-

Antibodies for immunofluorescence (e.g., anti-myelin basic protein (MBP), anti-neurofilament)

-

Fluorescence microscope

Procedure:

-

Establish Co-culture:

-

Culture primary neurons until they form a dense axonal network.

-

Seed OPCs onto the neuronal culture to initiate oligodendrocyte differentiation and myelination.

-

-

This compound Treatment:

-

Once myelination has begun, introduce this compound into the co-culture medium at various concentrations.

-

Include a vehicle control.

-

Continue the treatment for a period sufficient to observe changes in myelination (e.g., 7-14 days), with regular media changes containing the inhibitor.

-

-

Immunofluorescence Staining:

-

Fix the co-cultures and perform immunofluorescence staining for MBP (to visualize myelin sheaths) and a neuronal marker.

-

-

Quantification of Myelination:

-

Using a fluorescence microscope, capture images of the stained co-cultures.

-

Quantify the extent of myelination by measuring the length and number of MBP-positive segments per axon.

-

Caption: Workflow for assessing this compound's effect on myelination in vitro.

Protocol 3: In Vivo Microdialysis to Measure Neurotransmitter Levels Following this compound Administration

This protocol describes an in vivo experiment to determine how acute or chronic this compound administration affects the extracellular levels of neurotransmitters in a specific brain region of a freely moving animal.

Materials:

-

This compound formulated for oral gavage

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump and solutions (artificial cerebrospinal fluid)

-

Fraction collector

-

HPLC-ECD or LC-MS/MS system for neurotransmitter analysis

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, hippocampus for glutamate).

-

Allow the animal to recover from surgery.

-

-

This compound Administration:

-

Administer this compound orally at the desired dose (e.g., 10-60 mg/kg). For chronic studies, administer daily for the specified duration.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of neurotransmitters and their metabolites.

-

-

Data Analysis:

-

Compare the neurotransmitter levels in this compound-treated animals to those in vehicle-treated controls.

-

Caption: Workflow for in vivo microdialysis after this compound administration.

Conclusion

This compound is a powerful research tool for elucidating the roles of MAT2A and SAM in the central nervous system. Its brain-penetrant nature allows for both in vitro and in vivo investigations into the impact of SAM depletion on a wide range of neurobiological processes. The protocols provided here offer a starting point for researchers to explore the effects of this compound on neuronal health, glial function, and neurotransmission, ultimately contributing to a better understanding of the metabolic regulation of brain function and pathology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 5. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of AGI-41998 in Glioblastoma Research: A Detailed Guide

Introduction

AGI-41998 is a potent, orally bioavailable, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of biological reactions, including DNA, RNA, and protein methylation. In the context of glioblastoma, the most aggressive primary brain tumor in adults, this compound presents a promising therapeutic strategy, particularly for tumors harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in glioblastoma research.

The Rationale for Targeting MAT2A in Glioblastoma

The therapeutic targeting of MAT2A in glioblastoma is primarily based on the concept of synthetic lethality in the context of MTAP deficiency. The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene on chromosome 9p21, an event that occurs in approximately 40-50% of glioblastoma cases.[1][2]

MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates and acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 renders the cells highly dependent on the de novo synthesis of SAM by MAT2A. Consequently, inhibiting MAT2A with a potent inhibitor like this compound in these MTAP-deficient tumors leads to a significant reduction in SAM levels, disruption of essential methylation processes, and ultimately, selective cancer cell death. This synthetic lethal interaction provides a therapeutic window to target glioblastoma cells while sparing normal, MTAP-proficient cells.

Recent studies have demonstrated that MAT2A is a critical vulnerability in glioblastoma.[3][4] Genetic knockdown or pharmacological inhibition of MAT2A has been shown to reduce glioblastoma cell viability, impair mitochondrial function, and induce oxidative stress.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the prevalence of the MTAP deletion in glioblastoma and the preclinical efficacy of MAT2A inhibitors.

Table 1: Frequency of MTAP Gene Deletion in Glioblastoma

| Study Population | Frequency of MTAP Deletion | Citation |

| Glioblastoma (GBM) TCGA PanCancer Atlas | > 40% (deep deletion) | |

| Glioblastoma (GBM) | ~50% | [1] |

| Adult Glioblastoma | 45.6% | [2] |

| Pediatric Glioblastoma | 54.8% | [2] |

Table 2: Preclinical Efficacy of MAT2A Inhibitors in Glioblastoma Models

| Compound | Model System | Endpoint | Value | Citation |

| This compound | Intracranial Glioblastoma Xenografts (HF2303) | In vivo SAM reduction in brain | Significant reduction at 30 mg/kg and 60 mg/kg | [5] |

| This compound | Intracranial Glioblastoma Xenografts (HF2303) | Survival with radiation | Significantly prolonged survival | [5] |

| AG-270 | Patient-Derived Primary GBM Cells (GBM6) | EC50 (Cell Viability) | ~1 µM | [3] |

| AG-270 | Patient-Derived Primary GBM Cells (GBM76) | EC50 (Cell Viability) | ~2 µM | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating this compound in glioblastoma.

Figure 1. this compound Mechanism of Action in MTAP-Deleted Glioblastoma.

Figure 2. General Experimental Workflow for this compound in Glioblastoma.

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound in glioblastoma research.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MTAP-proficient and MTAP-deleted glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87MG - MTAP proficient, and patient-derived MTAP-deleted lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested concentration range is from 1 nM to 100 µM. Include a DMSO vehicle control.

-

Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the log of the this compound concentration.

-

Calculate the GI50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

-

Protocol 2: Western Blot for Histone Methylation

Objective: To assess the effect of this compound on global histone methylation marks.

Materials:

-

Glioblastoma cells treated with this compound (from a separate experiment)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-H3K27me3, anti-total H3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the levels of histone methylation marks to the total histone H3 loading control.

Protocol 3: In Vivo Efficacy Study in an Orthotopic Glioblastoma Model

Objective: To evaluate the anti-tumor efficacy of this compound in an intracranial glioblastoma xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

MTAP-deleted glioblastoma cells engineered to express luciferase (e.g., from a patient-derived xenograft)

-

Stereotactic surgery equipment

-

This compound formulation for oral gavage

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Intracranial Tumor Implantation:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Inject 1x10^5 to 5x10^5 luciferase-expressing glioblastoma cells into the striatum of the brain.

-

-

Tumor Engraftment and Baseline Imaging:

-

Allow the tumors to engraft for 7-10 days.

-

Perform baseline bioluminescence imaging to confirm tumor establishment and randomize mice into treatment groups.

-

-

Treatment Administration:

-

Prepare this compound in a suitable vehicle for oral administration.

-

Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth weekly by bioluminescence imaging. Inject mice with D-luciferin and acquire images 10-15 minutes post-injection.

-

-

Survival Analysis:

-

Monitor the mice for signs of tumor-related morbidity and euthanize them when they reach a pre-defined endpoint.

-

Record the date of euthanasia and perform a Kaplan-Meier survival analysis.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study or in a satellite group of animals, collect tumor and brain tissue at specified time points after the final dose of this compound.

-

Measure SAM and SAH levels in the tissues using LC-MS/MS to confirm target engagement.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.

References

- 1. MTAP loss promotes stemness in glioblastoma and confers unique susceptibility to purine starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of 5′-Methylthioadenosine Phosphorylase (MTAP) is Frequent in High-Grade Gliomas; Nevertheless, it is Not Associated with Higher Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

AGI-41998 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of AGI-41998, a potent and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A) with an IC50 of 22 nM.[1][2] MAT2A is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions essential for cell proliferation and survival. By inhibiting MAT2A, this compound disrupts these methylation processes, which can be particularly effective in cancers with specific metabolic vulnerabilities, such as those with MTAP gene deletion.[3]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in cancer research, particularly for studying tumors with homozygous MTAP deletion.[3] Its brain-penetrant nature also makes it a valuable tool for investigating the role of SAM modulation in the central nervous system (CNS).[4][5]

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations are provided in the table below.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

-

Problem: The compound is not fully dissolving in the chosen solvent.

-

Troubleshooting Steps:

-

Increase Temperature: Gently warm the solution to 37°C.[4]

-

Sonication: Use an ultrasonic bath to aid dissolution.[4]

-

Use Fresh Solvent: For DMSO stock solutions, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

-

Review Solvent Choice: Ensure you are using a recommended solvent. For aqueous solutions, the use of co-solvents may be necessary.

-

Issue: Compound Precipitation in Cell Culture Media

-

Problem: A precipitate forms when the DMSO stock solution is diluted into aqueous cell culture media.

-

Troubleshooting Steps:

-

Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid both precipitation and cellular toxicity.

-

Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution to minimize rapid changes in solvent polarity.

-

Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.

-

Data and Protocols

Physicochemical and Solubility Data

| Property | Value | Citation |

| Molecular Weight | 505.29 g/mol | [4] |

| Formula | C₂₂H₁₆BrF₃N₄O₂ | [4] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | >98% (HPLC) | |

| Solubility in DMSO | 83.33 mg/mL (164.92 mM) | [2][4] |

| 10 mM | [1] | |

| Solubility in Other Solvents | Data not publicly available. Generally insoluble in aqueous solutions. |

Stability and Storage

| Form | Storage Temperature | Shelf Life | Notes | Citation |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [2] |

| 4°C | 6 months | For short-term storage. | ||

| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [2] |

| -20°C | 1 month | For short-term storage. | [2] |

Note: Information on stability with regards to pH, light, and freeze-thaw cycles is not publicly available. It is recommended to protect solutions from light and to aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 505.29), you will need 197.91 µL of DMSO to make a 10 mM solution.

-

Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

-

Aid Dissolution: If necessary, gently warm the vial to 37°C and use an ultrasonic bath until the solution is clear and all solid has dissolved.[4]

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[2]

Protocol 2: In Vivo Formulation (for oral administration)

This protocol is adapted from a published study and may require optimization for your specific experimental needs.[2]

-

Prepare a Concentrated Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

Add Co-solvents: For a 1 mL final volume, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be approximately 2.08 mg/mL.

-

Administration: This formulation should be prepared fresh for each use and administered orally.

Protocol 3: In Vitro MAT2A Enzyme Inhibition Assay

This is a general protocol for a colorimetric assay to measure MAT2A activity.

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 8.0.

-

Substrates: L-Methionine and ATP.

-

Enzyme: Recombinant human MAT2A.

-

Detection Reagent: A phosphate-detecting reagent (e.g., malachite green-based).

-

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Procedure (384-well plate format): a. Add 100 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells. b. Add 2.5 µL of MAT2A enzyme solution and incubate for 30 minutes at room temperature. c. Initiate the reaction by adding a mixture of ATP and L-Methionine (final concentrations of 100 µM each). Incubate for 30 minutes at room temperature. d. Stop the reaction and detect the generated phosphate by adding 20 µL of the colorimetric detection reagent. e. Incubate for 30 minutes at room temperature and measure the absorbance at 620 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

MAT2A Signaling Pathway

Caption: The role of MAT2A in cellular methylation and its inhibition by this compound.

This compound Stock Solution Preparation Workflow

Caption: A step-by-step workflow for preparing this compound stock solutions.

Troubleshooting Logic for Solubility Issues

Caption: A logical flow for troubleshooting common solubility issues with this compound.

References

- 1. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing AGI-41998 Concentration for Enhanced Cell Viability: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing AGI-41998, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize this compound concentration for your cell viability experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No observable effect on cell viability | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may not have the MTAP gene deletion, making it less sensitive to MAT2A inhibition. 3. Short incubation time: The duration of treatment may be insufficient to induce a response. 4. Reagent integrity: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Verify MTAP status: Confirm the MTAP gene status of your cell line. MTAP-deleted cells are significantly more sensitive to this compound. 3. Extend incubation time: Increase the treatment duration (e.g., 48, 72, or 96 hours) and monitor cell viability at different time points. 4. Prepare fresh stock solution: Always prepare fresh this compound stock solution and store it properly at -20°C for short-term or -80°C for long-term storage.[1] |

| Excessive cell death, even at low concentrations | 1. High sensitivity of the cell line: The cell line may be exceptionally sensitive to MAT2A inhibition. 2. Off-target effects: At higher concentrations, off-target effects may contribute to cytotoxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range: Start with a much lower concentration range in your dose-response experiments (e.g., picomolar to low nanomolar). 2. Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that achieves the desired biological effect to minimize off-target effects. 3. Maintain a low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and include a solvent-only control. |

| Inconsistent results between experiments | 1. Variation in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Variability in reagent preparation: Inconsistent preparation of this compound dilutions. | 1. Standardize cell seeding: Use a consistent cell seeding density for all experiments and ensure even cell distribution in the wells. 2. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 3. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine cycle. MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl donor in the cell. By inhibiting MAT2A, this compound depletes intracellular SAM levels. This has a particularly significant impact on cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5). The reduction in SAM caused by this compound further inhibits PRMT5 activity, creating a synthetic lethal effect in MTAP-deleted cancer cells. This disruption of PRMT5 function leads to defects in RNA splicing, DNA damage, and ultimately, cell death.

Q2: What is a good starting concentration for this compound in a new cell line?

A2: The optimal concentration of this compound is highly cell-line dependent. For MTAP-deleted cancer cell lines, a good starting point for a dose-response experiment is a range from 1 nM to 1 µM. For MTAP wild-type cell lines, a higher concentration range, from 100 nM to 10 µM, may be necessary. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line.

Q3: How should I prepare and store this compound?